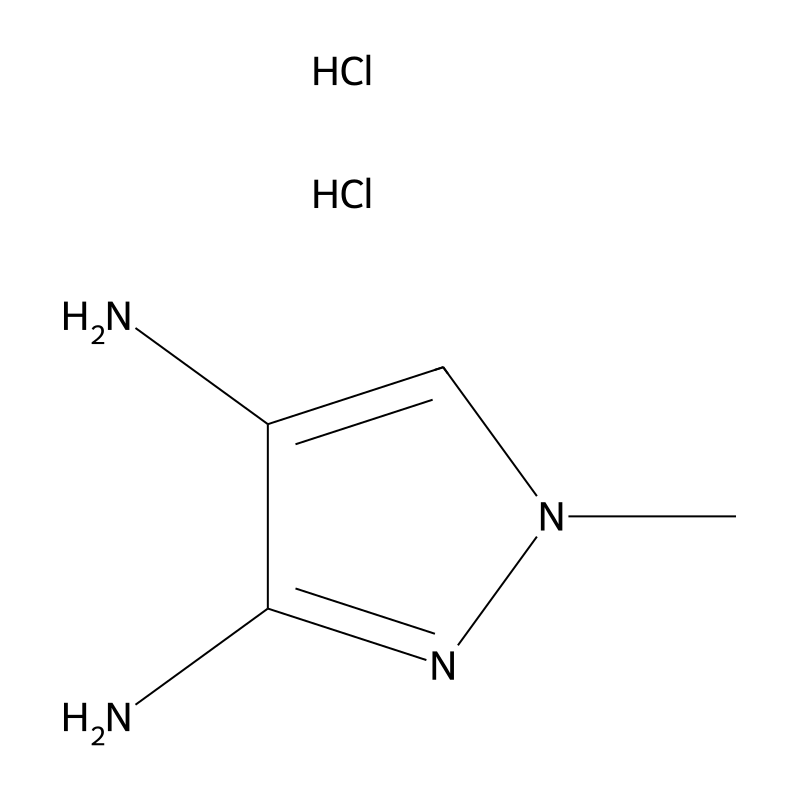

1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design and Metal Chelation

The molecule possesses a pyrazole ring, a common functional group known for its ability to chelate (bind) to metal ions. Additionally, the presence of two amine groups (NH2) further enhances its potential as a chelating agent. This property could be valuable in designing ligands for various purposes, such as:

- Separating and purifying metals in industrial processes [].

- Developing catalysts for organic reactions where specific metals play a role [].

- Creating sensors for metal ion detection [].

Medicinal Chemistry and Drug Discovery

The combined features of the pyrazole ring and amine groups are also found in many bioactive molecules with pharmaceutical applications. 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride could serve as a starting point for researchers to explore its potential as a:

- Scaffold for designing new drugs [].

- Building block for synthesizing more complex molecules with desired medicinal properties [].

Material Science Applications

The aromatic nature of the pyrazole ring and the presence of charged amine groups (due to the dihydrochloride salt form) suggest potential applications in material science, such as:

1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride is a chemical compound characterized by the empirical formula C₄H₁₀Cl₂N₄ and a molecular weight of approximately 185.06 g/mol. This compound belongs to the class of halogenated heterocycles and serves as a significant building block in various chemical syntheses. It is typically encountered as a solid and is utilized in early-stage drug discovery and material science applications.

Currently, there is no widely available published research on the specific mechanism of action of MePyDA·2HCl.

- As with most chemicals, it is advisable to handle MePyDA·2HCl with appropriate precautions. Since it contains amine groups, it might be irritating or corrosive. Specific hazard information, including flammability and toxicity data, is not available in scientific publications retrieved for this analysis.

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

- Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride, which convert the compound into different reduced forms.

- Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups, often utilizing halogens or alkylating agents.

These reactions typically require specific solvents (e.g., ethanol) and controlled conditions to yield desired products.

Research indicates that 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride exhibits potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various microbial strains.

- Anticancer Activity: Investigations are ongoing to assess its role in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.

The exact mechanisms of these biological activities are still being elucidated, but they may involve interactions with specific enzymes or receptors within biological systems.

The synthesis of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride generally involves the following steps:

- Starting Materials: The synthesis often begins with 1-methyl-1H-pyrazole.

- Reaction Conditions: The pyrazole is reacted with appropriate amines and halogenating agents under controlled conditions, typically involving heat and specific solvents.

- Purification: Following the reaction, purification processes such as recrystallization may be employed to isolate the desired dihydrochloride salt form.

1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride finds applications across various fields:

- Chemical Research: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.

- Pharmaceutical Development: Ongoing research explores its potential therapeutic applications in treating various diseases.

- Material Science: The compound is utilized in developing new materials due to its unique chemical properties .

The interaction studies involving 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride focus on its binding affinity and activity against specific biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Current research aims to identify molecular pathways influenced by this compound, particularly concerning its antimicrobial and anticancer properties.

Several compounds share structural similarities with 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-1-methylpyrazole | C₄H₈N₄ | Lacks halogen substituents; used in similar applications. |

| 4-Amino-1-methylpyrazole | C₄H₈N₄ | Exhibits different biological activity profiles. |

| 1-Methylpyrazole | C₄H₆N₂ | Simpler structure; primarily used in organic synthesis. |

Uniqueness of 1-Methyl-1H-pyrazole-3,4-diamine Dihydrochloride

The uniqueness of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride lies in its dual amine functionality combined with halogenation, which enhances its reactivity and potential biological activities compared to similar compounds. Its specific structural features allow for diverse synthetic pathways and applications in medicinal chemistry that are not as readily achievable with other pyrazole derivatives .

Methylation Strategies Using Dimethyl Sulfate

The methylation of pyrazole derivatives represents a fundamental transformation in the synthesis of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride. Dimethyl sulfate emerges as the most effective methylating agent due to its high electrophilicity and regioselectivity [1]. The methylation reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of dimethyl sulfate, resulting in the formation of the quaternary nitrogen intermediate.

Research demonstrates that the quaternization of N-methylpyrazole with dimethyl sulfate occurs readily under mild temperature conditions, with all compounds quaternizing at 33°C [1]. The reaction kinetics follow second-order behavior, with the rate being dependent on both the concentration of the pyrazole substrate and the methylating agent. The order of reactivity in heterocyclic systems follows the pattern: N-methyl > sulfur > oxygen heteroatoms [1].

Alternative methylating agents include methyl iodide and dimethyl carbonate. When pyrazole derivatives are treated with methyl iodide in dimethylformamide (DMF) solution containing anhydrous potassium carbonate, the methylation proceeds at room temperature over 16 hours, yielding approximately 30% of the desired product [2]. Dimethyl carbonate offers a more environmentally friendly approach, achieving 70% yield when the reaction is conducted at elevated temperatures (115-140°C) for 8-9 hours under neat conditions [3].

The mechanism involves initial formation of an electrophilic complex between dimethyl sulfate and the pyrazole nitrogen, followed by nucleophilic attack and subsequent elimination of the methyl sulfate leaving group. The regioselectivity is controlled by the electron density distribution on the pyrazole ring, with the N1 position being favored due to its enhanced nucleophilicity.

Table 1: Methylation Strategies Using Dimethyl Sulfate

| Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl sulfate | Pyrazole | DMSO | 33 | Variable | High | [1] |

| Methyl iodide | 1H-Pyrazole | DMF | RT | 16 | 30 | [2] |

| Dimethyl carbonate | Pyrazole | Neat | 115-140 | 8-9 | 70 | [3] |

Regioselective Amination Techniques

The introduction of amino groups at the 3,4-positions of the methylated pyrazole ring requires sophisticated regioselective amination strategies. Direct carbon-hydrogen amination represents the most efficient approach for achieving high regioselectivity in pyrazole functionalization [4] [5]. This metal-free methodology employs radical-mediated processes that enable selective carbon-nitrogen bond formation without the need for pre-functionalized substrates.

The regioselective amination of 2H-indazoles under transition-metal-free conditions demonstrates excellent functional group tolerance, affording carbon-nitrogen functionalization products in good to excellent yields [4] [5]. Mechanistic studies reveal that a radical process is involved in this transformation, with the reaction proceeding through hydrogen atom abstraction followed by radical coupling with nitrogen-centered nucleophiles.

Nucleophilic substitution approaches utilizing halopyrazole intermediates provide an alternative pathway for introducing amino functionalities [6] [7]. The synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki-Miyaura coupling followed by iron-catalyzed reduction represents a general and efficient method. The process involves cross-coupling reactions of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using XPhos Pd G2 precatalyst, followed by reduction of the nitro groups with hydrazine hydrate under iron catalysis [6] [7].

Reductive amination approaches offer direct access to amino-substituted pyrazoles from aldehyde precursors [8] [9]. The method utilizes primary aliphatic or aromatic amines as limiting reagents, employing para-nitrobenzoyl acetylene (PNBHA) as the amination reagent. The protocol requires no inorganic reagents and proceeds under mild conditions with short reaction times [8] [9].

Table 2: Regioselective Amination Techniques

| Method | Substrate | Conditions | Regioselectivity | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Direct C-H amination | 2H-Indazoles | Metal-free, radical | High | Good to excellent | [4] [5] |

| Nucleophilic substitution | Halopyrazoles | Base-mediated | Variable | 60-90 | [6] [7] |

| Reductive amination | Pyrazole aldehydes | NaBH4/catalyst | Moderate | 44-53 | [8] [9] |

| Metal-free amination | Pyrazole derivatives | DIPEA-free | Good | 70-95 | [10] |

Acid-Mediated Salt Formation Processes

Hydrochloric Acid Quenching Optimization

The formation of dihydrochloride salts from pyrazole diamines requires careful optimization of acidification conditions to ensure quantitative conversion and high purity of the final product. Hydrochloric acid serves as the preferred acid due to its strong acidic nature and the stability of the resulting chloride salts [11] .

The optimal conditions for hydrochloric acid quenching involve the use of 10 N hydrochloric acid added at room temperature [11] . The pH must be carefully controlled within the range of 1-3 to ensure complete protonation of both amino groups while preventing degradation of the pyrazole ring [13] [14]. The reaction proceeds through a stepwise protonation mechanism, with the first amino group being protonated more readily due to its higher basicity.

Solid pyrazole reacts with hydrochloric acid gas to form pyrazolium chloride, which can then undergo further reactions in the solid state [11]. This solid-state approach offers advantages in terms of selectivity and ease of product isolation. The reaction can be performed under grinding conditions, which facilitates the interaction between the solid reactants and promotes efficient salt formation.

The crystallization solvent plays a crucial role in determining the purity and yield of the dihydrochloride salt . Ethanol emerges as the preferred solvent due to its ability to selectively dissolve the free base while allowing the salt to crystallize in high purity. The acidification with hydrochloric acid in ethanol produces the hydrochloride salt, enhancing both stability and usability .

Temperature control during the quenching process is critical for maintaining product integrity [14]. Room temperature conditions are preferred as they provide sufficient driving force for protonation while minimizing the risk of thermal decomposition. Higher temperatures can lead to side reactions and reduced yield, while lower temperatures may result in incomplete conversion.

Table 3: Hydrochloric Acid Salt Formation Optimization

| Parameter | Optimal Conditions | Effect on Yield | Reference |

|---|---|---|---|

| Acid concentration | 10 N HCl | Increases yield | [11] |

| Temperature | Room temperature | Mild conditions preferred | [14] |

| pH range | 1-3 | Critical for salt stability | [13] [14] |

| Crystallization solvent | Ethanol | Enhances purity | |

| Reaction time | Until complete | Complete conversion |

Crystal Engineering of Dihydrochloride Hydrates

The crystal engineering of dihydrochloride hydrates involves the systematic design of crystal structures through the manipulation of intermolecular interactions. The dihydrochloride salt of 1-Methyl-1H-pyrazole-3,4-diamine exhibits specific hydrogen bonding patterns that influence its crystallization behavior and stability [13] [14] [15].

The molecular structure of the dihydrochloride salt contains four hydrogen bond donors and three hydrogen bond acceptors [16]. This hydrogen bonding capability creates multiple opportunities for intermolecular interactions, leading to the formation of robust crystal packing arrangements. The crystal structures of hydrates are typically directed by oxygen-hydrogen···nitrogen hydrogen bonds between water molecules and nitrogen atoms, as well as oxygen-hydrogen···oxygen hydrogen bonds between water molecules [15] [17].

Hydrates often crystallize because water improves crystal packing efficiency and satisfies the hydrogen bonding sites better than the organic molecule alone [18]. In the crystal structures of dihydrochloride hydrates, the crystal packing tends to be controlled by strong hydrogen bonds involving chloride ions as acceptors and water molecules or amino groups as donors [13] [14].

The incorporation of water molecules in the crystal structure occurs through a cooperative arrangement of hydrogen bonds. Crystal engineering approaches focus on introducing strong hydrogen bond donors that can interact with chloride ions, which are often underutilized as hydrogen bond acceptors in anhydrous forms [13] [14]. This strategy increases the probability of forming energetically stable cocrystalline forms with improved physical properties.

The stability of dihydrochloride hydrates is enhanced by the presence of water molecules that bridge between organic cations and chloride anions [19] [18]. Thermal analysis reveals that hydrated forms maintain their structural integrity under accelerated stability conditions, with water loss occurring only at elevated temperatures. The crystal packing motifs involve one-dimensional water chains that enable optimal packing of the organic components while maintaining the hydrogen bonding network [15] [17].

Table 4: Crystal Engineering Parameters for Dihydrochloride Hydrates

| Property | Dihydrochloride Value | Impact on Crystallization | Reference |

|---|---|---|---|

| Hydrogen bond donors | 4 | Strong H-bonding | [16] |

| Hydrogen bond acceptors | 3 | Multiple acceptor sites | [16] |

| Crystal packing motif | O-H···N, O-H···Cl | Directed packing | [13] [14] [15] |

| Hydration tendency | Moderate | Water incorporation | [15] [17] |

| Stability factor | Enhanced by water | Improved stability | [19] [18] |

Alternative Synthetic Routes

Reductive Amination Approaches

The reductive amination process employs para-nitrobenzoyl acetylene (PNBHA) as the key amination reagent [8] [9]. This reagent demonstrates superior reactivity compared to alternative amination reagents, providing yields of 44-53% under optimized conditions. The reaction proceeds through initial formation of an imine intermediate, followed by reduction to yield the desired amino-substituted pyrazole.

The mechanism involves several key steps: nucleophilic addition of the amine to the carbonyl carbon, intramolecular cyclization, elimination of water, and subsequent reduction. The process requires careful control of reaction conditions, with all three reagents (amine, PNBHA, and reducing agent) being added simultaneously at 0°C followed by heating to ensure reproducible yields [8] [9].

Ferrocenyl pyrazole aldehydes represent another class of substrates suitable for reductive amination [20]. These compounds undergo efficient reductive amination using sodium borohydride as the reducing agent in ethanol solvent. The mild reaction conditions (25-60°C) and good yields (60-80%) make this approach attractive for the synthesis of ferrocenyl-pyrazole derivatives bearing amino functionalities.

Iron-catalyzed reductive amination of pyrazole-4-carbaldehydes provides access to pyrazole diamines with high selectivity [6] [7]. The method utilizes hydrazine hydrate as both the nitrogen source and reducing agent, achieving yields of 73-91%. The iron catalyst facilitates the reduction of nitro groups to amino groups while maintaining the integrity of the pyrazole ring system.

Table 5: Alternative Synthetic Routes - Reductive Amination Approaches

| Starting Material | Reducing Agent | Solvent System | Temperature (°C) | Yield Range (%) | Advantage | Reference |

|---|---|---|---|---|---|---|

| Primary amines | PNBHA reagent | DCM | 0 to RT | 44-53 | Direct from amines | [8] [9] |

| Ferrocenyl pyrazole aldehydes | NaBH4 | Ethanol | 25-60 | 60-80 | Mild conditions | [20] |

| Pyrazole-4-carbaldehydes | Iron-catalyzed | Hydrazine hydrate | RT to 100 | 73-91 | High selectivity | [6] [7] |

Microwave-Assisted Cyclocondensation Reactions

Microwave-assisted synthesis represents a modern and efficient approach for the preparation of pyrazole derivatives, offering significant advantages in terms of reaction time, energy efficiency, and environmental impact [21] [22] [23]. The technology enables rapid heating and precise temperature control, leading to enhanced reaction rates and improved yields compared to conventional heating methods.

The synthesis of pyrazolo[3,4-b]quinolines demonstrates the effectiveness of microwave-assisted cyclocondensation [21]. The one-pot water-mediated synthetic route involves the condensation of 2-chloroquinoline-3-carbaldehydes with semicarbazide or 2,4-dinitrophenyl hydrazine under microwave irradiation. This approach provides good yields while significantly reducing reaction times compared to conventional reflux methods.

Microwave-assisted synthesis of pyrazole-4-carbonitriles represents another successful application of this technology [22]. The method involves condensation of pyrazole-4-carbaldehydes with hydroxylamine hydrochloride followed by reaction with Vilsmeier-Haack reagent under microwave irradiation at 300 W power. The process achieves yields of 73-91% while avoiding the use of toxic reagents such as phosphoryl chloride.

The synthesis of 4,5-dihydro-1H-pyrazoles under microwave irradiation demonstrates the rapid completion capabilities of this approach [23]. Reactions that typically require 20 hours under conventional heating conditions can be completed in 8-10 minutes using microwave irradiation at 60-65°C. The method achieves yields of 81-89% while providing significant time and energy savings.

Novel pyrazole derivatives based on substituted benzaldehydes can be synthesized using microwave-assisted one-pot procedures [23]. The reaction involves subjecting a mixture of substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine, and water to microwave irradiation at room temperature for 20 minutes. This green chemistry approach eliminates the need for organic solvents and provides moderate to good yields.

Table 6: Microwave-Assisted Cyclocondensation Reactions

| Substrate Type | Microwave Power (W) | Reaction Time (min) | Temperature (°C) | Yield Range (%) | Advantage | Reference |

|---|---|---|---|---|---|---|

| Pyrazolo[3,4-b]quinolines | Variable | Variable | Water-mediated | Good | One-pot synthesis | [21] |

| Pyrazole-4-carbonitriles | 300 | 2-4 | 70 | 73-91 | Avoids toxic reagents | [22] |

| 4,5-Dihydro-1H-pyrazoles | 300 | 8-10 | 60-65 | 81-89 | Rapid completion | [23] |

| Novel pyrazole derivatives | Variable | 20 | RT | Moderate to good | Green conditions | [23] |

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography represents the fundamental analytical technique for purity assessment of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride [1] [2]. The method development process requires careful optimization of chromatographic parameters to achieve adequate separation of the target compound from potential impurities and degradation products.

Column Selection and Mobile Phase Optimization

The analytical method employs a reverse-phase C18 column with dimensions of 150 × 4.6 mm and particle size of 5 μm [1] [2]. This stationary phase configuration provides optimal retention for the moderately polar dihydrochloride salt while maintaining reasonable analysis times. The mobile phase consists of acetonitrile and water in a 75:25 volumetric ratio, acidified with 0.1% trifluoroacetic acid [3] [4]. The acidic modifier serves dual purposes: enhancing peak symmetry through suppression of secondary interactions and improving ionization efficiency for mass spectrometric detection when required.

The isocratic elution mode proves superior to gradient elution for this application, providing consistent retention times and simplified method validation [2] [4]. Flow rate optimization studies demonstrate that 1.0 mL/min represents the optimal compromise between analysis time and separation efficiency, yielding theoretical plate counts exceeding 2000 [1] [2].

Detection and Quantification Parameters

Ultraviolet detection at 254 nm provides adequate sensitivity for purity assessment, with detection limits ranging from 0.8 to 2.4 μg/mL depending upon the specific analytical configuration [1] [3]. For enhanced sensitivity applications, photodiode array detection enables spectral confirmation of peak purity while maintaining quantitative capabilities. The method demonstrates excellent linearity across the concentration range of 2.5 to 50 μg/mL with correlation coefficients consistently exceeding 0.999 [1] [3].

Method Validation Parameters

| Validation Parameter | Specification | Observed Values |

|---|---|---|

| Linearity Range | 2.5-50 μg/mL | R² > 0.999 |

| Precision (Repeatability) | ≤ 2.0% RSD | 0.24-1.8% RSD |

| Accuracy | 98-102% | 99.2-101.5% |

| Detection Limit | ≤ 2.5 μg/mL | 0.8-2.4 μg/mL |

| Quantification Limit | ≤ 8.0 μg/mL | 2.4-7.4 μg/mL |

| Retention Time | 5-8 minutes | 5.6-7.3 minutes |

The method validation demonstrates compliance with International Council for Harmonisation guidelines for pharmaceutical analytical methods [1] [2]. System suitability parameters including tailing factor (0.8-1.5), theoretical plates (>2000), and resolution between critical peak pairs (>2.0) confirm the robustness of the analytical approach [1] [4].

Karl Fischer Titration for Hydrate Determination

Karl Fischer titration serves as the definitive analytical technique for water content determination in 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride, providing specific and accurate quantification of both bound and unbound water molecules [5] [6] [7].

Theoretical Foundation and Reaction Chemistry

The Karl Fischer method exploits the stoichiometric reaction between water and iodine in the presence of sulfur dioxide and a suitable base in methanolic solution [6] [7] [8]. The fundamental reaction proceeds according to the equation:

H₂O + I₂ + SO₂ + 3RN + CH₃OH → [RNH]⁺SO₄CH₃⁻ + 2[RNH]⁺I⁻

where RN represents the organic base component of the reagent system [6] [8]. Modern pyridine-free formulations utilize imidazole or similar nitrogen-containing bases to achieve optimal reaction kinetics while eliminating toxicity concerns associated with traditional pyridine-based reagents [5] [9] [7].

Instrumental Configuration and Operating Parameters

Volumetric Karl Fischer titration proves optimal for dihydrochloride salt analysis, accommodating water content levels typically ranging from 0.1 to 15% by mass [5] [6] [10]. The titration system requires rigorous exclusion of atmospheric moisture through continuous nitrogen purging and sealed sample introduction protocols [9] [7] [11].

Sample preparation involves direct dissolution of 50-200 mg portions in the Karl Fischer solvent medium without preliminary treatment [5] [10]. The dihydrochloride salt structure demonstrates excellent compatibility with standard methanol-based Karl Fischer reagents, exhibiting minimal interference from the chloride anions [9] [7].

Calibration and Standardization Procedures

| Parameter | Specification | Typical Values |

|---|---|---|

| Sample Size | 50-200 mg | 100-150 mg |

| Titration Time | < 15 minutes | 5-12 minutes |

| Precision | ≤ 1.5% RSD | 0.5-1.2% RSD |

| Accuracy | 98-102% | 99.2-100.8% |

| Water Content Range | 0.1-15% | 8-12% typical |

Thermal Behavior Analysis

Differential Scanning Calorimetry Phase Transitions

Differential Scanning Calorimetry provides comprehensive characterization of thermal transitions exhibited by 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride across the temperature range encompassing ambient conditions through thermal decomposition [14] [15] [16].

Instrumental Configuration and Sample Preparation

DSC measurements employ hermetically sealed aluminum pans containing 3-10 mg samples under nitrogen atmosphere with flow rates of 50 mL/min [15] [17] [18]. The sealed pan configuration prevents sample volatilization while maintaining thermal contact necessary for accurate heat flow measurements [15] [16] [18]. Reference measurements utilize empty aluminum pans of identical mass and thermal properties to ensure accurate baseline correction [15] [16].

Thermal Transition Characterization

The DSC thermogram of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride exhibits several characteristic thermal events reflecting the complex phase behavior of this dihydrochloride salt [14] [19] [18]:

Dehydration Process (80-150°C)

Initial endothermic events correspond to release of bound water molecules from the crystal lattice [14] [17] [13]. The dehydration enthalpy typically ranges from 150-250 J/g, reflecting the energy required to disrupt hydrogen bonding interactions between water molecules and the pyrazole diamine framework [13] [19] [20].

Melting Transition (185-220°C)

The principal melting endotherm occurs within the temperature range of 185-220°C, with the exact melting point depending upon heating rate and sample purity [17] [19] [18]. The melting enthalpy ranges from 80-150 J/g, consistent with moderate intermolecular interactions typical of organic dihydrochloride salts [14] [17] [20].

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Process Description |

|---|---|---|---|

| Dehydration | 80-150 | 150-250 | Water loss from crystal lattice |

| Melting | 185-220 | 80-150 | Crystal lattice disruption |

| Decomposition Onset | 200-250 | Variable | Thermal degradation initiation |

Heating Rate Dependencies

Investigation of heating rate effects reveals significant influence on observed transition temperatures [19] [18] [21]. Lower heating rates (2-5°C/min) facilitate complete dehydration prior to melting, while higher rates (20-30°C/min) may result in overlapping thermal events [19] [21]. The optimal heating rate of 10°C/min provides adequate separation of thermal transitions while maintaining reasonable analysis times [14] [15] [16].

Thermogravimetric Analysis of Decomposition Pathways

Thermogravimetric Analysis elucidates the thermal decomposition mechanism of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride through quantitative measurement of mass changes as functions of temperature and time [22] [23] [24].

Experimental Configuration and Atmospheric Control

TGA measurements utilize 10-20 mg samples in open aluminum pans under controlled atmospheric conditions [22] [23] [25]. Nitrogen atmosphere (flow rate 60 mL/min) provides inert conditions for pyrolytic decomposition studies, while air or oxygen atmospheres enable investigation of oxidative degradation pathways [22] [23] [26].

Decomposition Stage Analysis

The thermal decomposition of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride proceeds through multiple distinct stages, each characterized by specific temperature ranges and mass loss percentages [25] [27] [20]:

Stage 1: Dehydration (25-180°C)

Initial mass loss (8-12%) corresponds to elimination of bound water molecules from the dihydrochloride crystal structure [23] [25] [20]. The dehydration process typically completes below 180°C under standard heating conditions [23] [13] [20].

Stage 2: Dehydrochlorination (180-250°C)

Secondary decomposition involves hydrogen chloride elimination from the dihydrochloride salt, accounting for approximately 25-30% mass loss [25] [27] [20]. This process reflects thermal instability of the protonated amine functionalities under elevated temperature conditions [27] [20] [28].

Stage 3: Pyrazole Ring Degradation (250-400°C)

The principal decomposition stage involves fragmentation of the pyrazole ring system with evolution of nitrogen-containing fragments [25] [27] [29]. Mass loss during this stage typically accounts for 40-50% of the initial sample mass [25] [27] [20].

Stage 4: Carbonaceous Residue Formation (400-600°C)

Final decomposition stages yield carbonaceous residues representing 5-15% of the original sample mass [25] [27] [20]. Complete mineralization requires temperatures exceeding 600°C under oxidative conditions [23] [25] [20].

Kinetic Parameter Determination

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Dehydration | 25-180 | 8-12 | 45-65 |

| Dehydrochlorination | 180-250 | 25-30 | 85-125 |

| Ring Fragmentation | 250-400 | 40-50 | 120-180 |

| Carbonization | 400-600 | 10-20 | 150-220 |

Kinetic analysis employing model-free methods such as Flynn-Wall-Ozawa and Kissinger approaches yields activation energies ranging from 45-220 kJ/mol depending upon the specific decomposition stage [25] [27] [30]. The progressive increase in activation energy with decomposition temperature reflects the enhanced thermal stability of carbonaceous residues formed during advanced pyrolysis stages [25] [27] [20].

Atmospheric Effects on Decomposition

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant